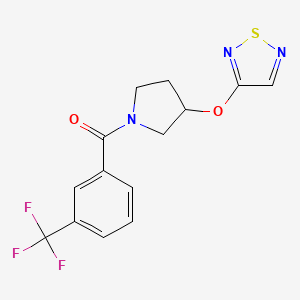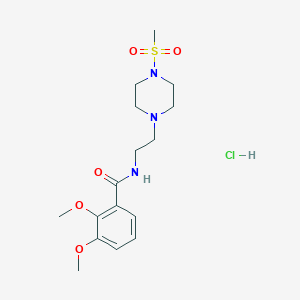
2,3-dimethoxy-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-dimethoxy-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C16H26ClN3O5S and its molecular weight is 407.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antioxidant Capacity Assay Applications
- ABTS/PP Decolorization Assay : This method is used to assess the antioxidant capacity of compounds, including those of phenolic nature. It involves the reaction pathways of antioxidants with ABTS radical cation-based assays, which are significant for determining the antioxidant properties of various substances (Ilyasov et al., 2020).
Diagnostic Imaging and Fluorescent Staining
- DNA Minor Groove Binder Hoechst 33258 : A derivative with a structure related to piperazine, known for binding to the minor groove of double-stranded B-DNA, is extensively used for chromosome and nuclear staining in cell biology. This illustrates the role of such compounds in diagnostic imaging and as tools in biological research (Issar & Kakkar, 2013).
Drug Efficacy and Safety Analysis
- Lurasidone in Psychotic and Mood Disorders : Lurasidone, a compound containing a piperazine derivative, has been analyzed for its efficacy and safety in treating psychotic and mood disorders, showcasing the application of piperazine derivatives in therapeutic efficacy studies (Pompili et al., 2018).
Analytical Chemistry and Metabolite Analysis
- LC-MS/MS in Drug Metabolism Studies : The use of LC-MS/MS for the identification of reactive intermediates in the metabolism of Saracatinib, a drug under clinical trials, illustrates the application of analytical chemistry in understanding drug metabolism and potential side effects. This involves the study of N-methyl piperazine group bioactivation, highlighting the importance of such analyses in drug development (Attwa et al., 2018).
Synthesis of N-Heterocycles
- Use of tert-Butanesulfinamide in N-Heterocycle Synthesis : The application of tert-butanesulfinamide, involving sulfinimines, for the asymmetric synthesis of various N-heterocycles like piperidines and azetidines, is an area of interest in medicinal chemistry for developing new therapeutic agents (Philip et al., 2020).
Eigenschaften
IUPAC Name |
2,3-dimethoxy-N-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O5S.ClH/c1-23-14-6-4-5-13(15(14)24-2)16(20)17-7-8-18-9-11-19(12-10-18)25(3,21)22;/h4-6H,7-12H2,1-3H3,(H,17,20);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDPRJXHFSVTID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCCN2CCN(CC2)S(=O)(=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-fluorobenzyl)-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2565419.png)
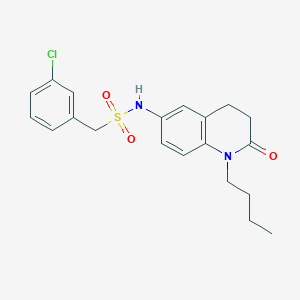
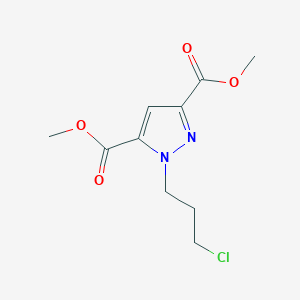

![2-[(3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]acetic acid](/img/structure/B2565426.png)
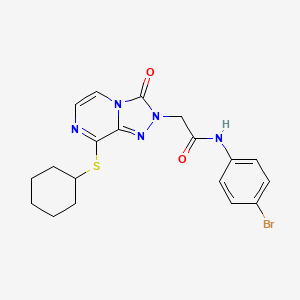
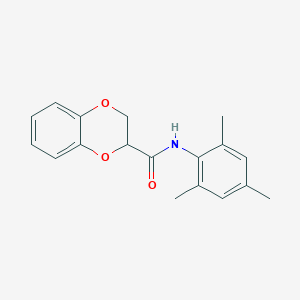
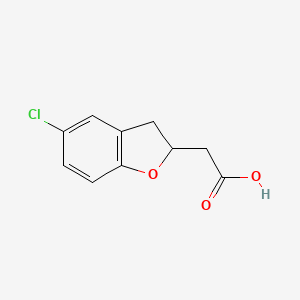
![N-(8H-indeno[1,2-d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2565432.png)
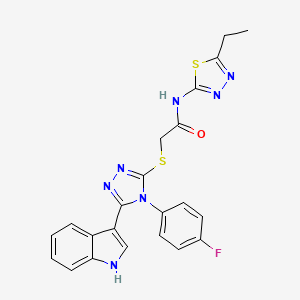
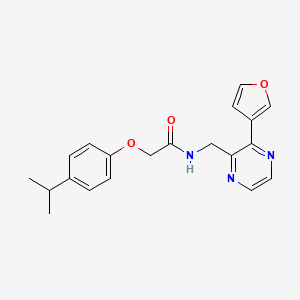
![2-{[(2-Methyl-1,3-benzoxazol-6-yl)amino]methylene}malononitrile](/img/structure/B2565437.png)

